1-ethyl-1H-pyrazole-5-carbonyl chloride
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Overview
Description
1-ethyl-1H-pyrazole-5-carbonyl chloride is an organic compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 1-ethyl-1H-pyrazole-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound from 1-ethyl-1H-pyrazole-5-carboxylic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
1-ethyl-1H-pyrazole-5-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
1-ethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
1-phenyl-1H-pyrazole-5-carbonyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The ethyl group provides different steric and electronic properties compared to other substituents, making it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
2-ethylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYEXJPLMKAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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